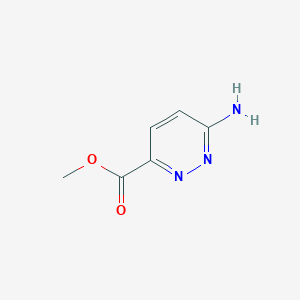

Methyl 6-aminopyridazine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTBEJGKSJOOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561414 | |

| Record name | Methyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-96-6 | |

| Record name | Methyl 6-aminopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminopyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 6-aminopyridazine-3-carboxylate" basic properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-aminopyridazine-3-carboxylate (CAS No. 98140-96-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with extrapolated data from its close structural isomer, Methyl 6-aminopyridine-3-carboxylate (CAS No. 36052-24-1), for properties such as melting point and safety. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with an amino group and a methyl carboxylate group, which contribute to its reactivity and utility as a synthetic building block.[1] The presence of the methyl ester functional group is suggested to enhance its solubility in organic solvents, facilitating its use in a variety of synthetic transformations.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98140-96-6 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 6-amino-3-pyridazinecarboxylate, 3-Pyridazinecarboxylic acid, 6-amino-, methyl ester |

| InChI | InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) |

| InChIKey | UVTBEJGKSJOOIF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN=C(C=C1)N |

Table 2: Physical Properties

| Property | Value | Notes |

| Physical Form | Solid | Based on supplier information. |

| Melting Point | 158-162 °C | This is a literature value for the isomer Methyl 6-aminopyridine-3-carboxylate and should be considered an estimate. |

| Solubility | Soluble in organic solvents | Qualitative information; quantitative data is not available.[1][2] |

| pKa | Data not available |

Spectral Data

Table 3: Expected Spectral Characteristics

| Spectroscopy | Expected Peaks and Rationale |

| ¹H NMR | Aromatic protons on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the pyridazine ring, and the methyl carbon of the ester. |

| FT-IR | N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C=N and C=C stretching vibrations from the pyridazine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). |

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established pyridazine chemistry. A common strategy involves the construction of the pyridazine ring from dicarbonyl precursors or the functionalization of a pre-existing pyridazine core. One potential pathway starts from a commercially available dichloropyridazine derivative.

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations:

-

Esterification: The synthesis could commence with the selective esterification of a suitable dichloropyridazine precursor.

-

Amination: The subsequent step would involve a nucleophilic aromatic substitution to replace a chloro group with an amino group. This is a common method for functionalizing pyridazine rings.[4]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary functional groups: the amino group, the methyl ester, and the pyridazine ring itself. The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridazine ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further substituents.[4]

Caption: General reactivity of the amino and ester functional groups.

Applications in Research and Development

This compound is primarily utilized as a versatile scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] The pyridazine core is a known pharmacophore present in a variety of bioactive compounds. The amino and carboxylate functionalities on this molecule provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs. Its potential applications lie in the development of enzyme inhibitors and receptor modulators.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 98140-96-6) is not publicly available. The following information is based on the data for its isomer, Methyl 6-aminopyridine-3-carboxylate (CAS 36052-24-1), and should be used as a guideline with caution.

Table 4: Hazard Information (for isomer Methyl 6-aminopyridine-3-carboxylate)

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Skin Irritation (Category 2)[5] Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5] | H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |

| Signal Word | Warning[5] | |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields, Gloves | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection.[5] |

| First Aid | If on skin: Wash with plenty of water.[5] If in eyes: Rinse cautiously with water for several minutes.[5] If inhaled: Remove person to fresh air.[5] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable heterocyclic building block for synthetic and medicinal chemistry. While specific experimental data on its physical and spectral properties are scarce in the public domain, its structural features suggest a wide range of potential applications in the development of novel bioactive compounds. Researchers should exercise caution and refer to data for analogous compounds, such as its pyridine isomer, for guidance on handling and safety until more specific information becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on physical properties and safety is partially based on a structural isomer and should be treated as an estimation. All laboratory work should be conducted with appropriate safety precautions and after consulting a specific Safety Data Sheet provided by the supplier.

References

"Methyl 6-aminopyridazine-3-carboxylate" chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 6-aminopyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical structure, characterization data, synthesis protocols, and its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules.[1][2]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H7N3O2 | [3] |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 98140-96-6 | |

| SMILES | COC(=O)C1=CC=C(N=N1)N | [3] |

| InChI Key | UVTBEJGKSJOOIF-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.3 | |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 4 | |

| Predicted Rotatable Bond Count | 2 |

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected and reported spectral data.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.0611 |

| [M+Na]⁺ | 176.0430 |

| [M+K]⁺ | 192.0169 |

| [M-H]⁻ | 152.0465 |

Data is based on predicted values and may vary from experimental results.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Pyridazine ring protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm).

-

Amino protons: A broad singlet (NH₂) that can vary in chemical shift depending on concentration and temperature.

-

Methyl ester protons: A singlet around δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl carbon (ester): In the region of δ 160-170 ppm.

-

Pyridazine ring carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methyl carbon (ester): A signal around δ 50-55 ppm.

Expected FT-IR Spectral Data (KBr pellet):

-

N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretching (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C stretching (pyridazine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretching (ester): Bands in the 1200-1300 cm⁻¹ region.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the amination of a halogenated precursor.

Protocol: Synthesis of this compound

This protocol is based on the general reactivity of chloropyridazines.[4]

Materials:

-

Methyl 6-chloropyridazine-3-carboxylate

-

Ammonia (e.g., 7N solution in methanol or aqueous ammonia)

-

Suitable solvent (e.g., Methanol, Dioxane)

-

Reaction vessel (pressure tube or sealed flask)

Procedure:

-

In a pressure-resistant reaction vessel, dissolve Methyl 6-chloropyridazine-3-carboxylate in a suitable solvent (e.g., methanol).

-

Add an excess of the ammonia solution to the reaction mixture.

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.

Characterization of the Product: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and compared against the expected data.

Caption: A typical workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in the design and synthesis of novel pharmacologically active compounds. The pyridazine core is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.[5][6]

The amino and ester functional groups on the pyridazine ring provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Caption: The utility of this compound in drug discovery workflows.

Aminopyridazine derivatives have been investigated for a variety of biological activities, including but not limited to:

-

Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.

-

Kinase inhibitors: The structural features of aminopyridazines make them suitable for designing inhibitors of various protein kinases.

-

Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.

-

Central Nervous System (CNS) active agents: The pyridazine nucleus is found in compounds with activity on various CNS targets.[5]

Researchers can utilize this compound as a starting material to generate libraries of novel compounds for screening against a wide array of biological targets, thereby accelerating the discovery of new drug candidates.

References

- 1. (PDF) QSAR and Pharmacophore Modeling of Aminopyridazine [research.amanote.com]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. scirp.org [scirp.org]

An In-depth Technical Guide on the Synthesis and Discovery of Methyl 6-aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, functionalized with both an amino and a methyl carboxylate group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its precursor, 6-aminopyridazine-3-carboxylic acid, and its subsequent esterification. The document also touches upon the broader context of the discovery and application of pyridazine derivatives in the development of novel therapeutics.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a variety of medicinally important compounds.[1] Although pyridazine derivatives are not commonly found in nature, their synthetic analogues have garnered increasing attention from medicinal chemists due to their diverse pharmacological activities.[1] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of the molecule, make it an attractive component in the design of new drugs.

This compound, in particular, is a valuable building block in synthetic organic chemistry.[2] Its bifunctional nature allows for a variety of chemical transformations, making it an essential intermediate in the preparation of more complex molecules with potential therapeutic applications, such as kinase inhibitors and anti-inflammatory agents.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 6-aminopyridazine-3-carboxylic acid, followed by its esterification to the corresponding methyl ester.

Synthesis of 6-aminopyridazine-3-carboxylic acid

A plausible synthetic route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-halogenated pyridazine precursor, followed by the conversion of the remaining halogen to a carboxylic acid. A key starting material for this process is 3,6-dichloropyridazine.

Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the selective amination of 3,6-dichloropyridazine. By controlling the reaction conditions, one of the chloro groups can be preferentially substituted with an amino group.

-

Experimental Protocol:

-

In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), aqueous ammonia (26.3 g, 750 mmol), and methanol (200 mL).[4]

-

Stir the reaction mixture at 85°C for 5 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[4]

-

Step 2: Conversion of 3-amino-6-chloropyridazine to 6-aminopyridazine-3-carboxylic acid

The conversion of the chloro group to a carboxylic acid can be achieved through various methods, such as cyanation followed by hydrolysis, or through metal-catalyzed carbonylation reactions.

Esterification of 6-aminopyridazine-3-carboxylic acid

Once 6-aminopyridazine-3-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form this compound. The Fischer esterification is a common and effective method for this transformation.

-

Experimental Protocol (General Fischer Esterification):

-

Dissolve 6-aminopyridazine-3-carboxylic acid in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[5]

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Quantitative Data Summary

| Step | Product | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | 3-amino-6-chloropyridazine | 3,6-dichloropyridazine, Aqueous ammonia | - | Methanol | 85°C | 5 hours | 91.42%[4] | High |

| 2 | 6-aminopyridazine-3-carboxylic acid | 3-amino-6-chloropyridazine | Various | Various | Various | Various | N/A | N/A |

| 3 | This compound | 6-aminopyridazine-3-carboxylic acid | Strong acid catalyst | Methanol | Reflux | Several hours | N/A | N/A |

Discovery and Applications in Drug Development

The discovery of the therapeutic potential of pyridazine derivatives dates back several decades, with early investigations exploring their various pharmacological activities.[1] Although the specific discovery of this compound is not well-documented in publicly available literature, its utility as a synthetic intermediate suggests its emergence from the broader exploration of pyridazine chemistry for medicinal applications.

The structural motif of 6-aminopyridazine is present in several biologically active compounds. This core is often utilized in the design of molecules targeting a range of biological pathways. The amino group provides a key interaction point for binding to biological targets, while the carboxylate at the 3-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship of Pyridazine Core in Drug Discovery

Caption: The central role of the pyridazine core in generating diverse, biologically active molecules for drug discovery.

Experimental Workflows and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its derivatives are often designed to interact with specific cellular targets. For instance, pyridazine-based compounds have been investigated as inhibitors of various kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.

General Kinase Inhibitor Drug Discovery Workflow

Caption: A typical workflow for the discovery of kinase inhibitors utilizing a pyridazine-based chemical library.

Conclusion

This compound stands as a crucial building block in the arsenal of medicinal chemists. While detailed information regarding its initial discovery is sparse, its synthetic accessibility and versatile reactivity have cemented its role in the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the focus on the preparation of the 6-aminopyridazine-3-carboxylic acid precursor, provide a foundational understanding for researchers aiming to utilize this valuable compound in their drug discovery efforts. Further exploration and optimization of the synthetic methodologies will undoubtedly continue to expand the utility of this compound in the quest for new and effective medicines.

References

Spectroscopic Profile of Methyl 6-aminopyridazine-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-aminopyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to facilitate its use in scientific research.

Spectroscopic Data Summary

The structural integrity and purity of this compound (CAS No: 98140-96-6) are confirmed through the following spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.06111 |

| [M+Na]⁺ | 176.04305 |

| [M-H]⁻ | 152.04655 |

| [M]⁺ | 153.05328 |

Data sourced from computational predictions.

Note: As of the date of this publication, publicly available experimental ¹H NMR, ¹³C NMR, and IR data were not found in surveyed literature. The mass spectrometry data presented is based on computational predictions.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide. These protocols are intended to serve as a reference for researchers conducting their own analyses of this compound or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. A common method for solid samples is the Potassium Bromide (KBr) pellet technique:

-

Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A typical procedure using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.

-

Instrumentation: The solution is infused into the ESI source of a mass spectrometer. The instrument is calibrated using a known standard.

-

Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum is scanned over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for spectroscopic analysis.

Methyl 6-Aminopyridazine-3-Carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based structures have garnered significant attention due to their wide spectrum of biological activities.[1] this compound, with its pyridazine core, is a valuable intermediate for creating complex molecular architectures.[2] The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive resource for researchers leveraging this powerful building block in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 98140-96-6 | N/A |

| Molecular Formula | C₆H₇N₃O₂ | N/A |

| Molecular Weight | 153.14 g/mol | N/A |

| Appearance | Off-white to white solid | [1] |

| Melting Point | >250 °C (for the corresponding carboxylic acid) | [1] |

| Solubility | Soluble in organic solvents like methanol and DMF | General Knowledge |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by its esterification.

Synthesis of 6-Aminopyridazine-3-carboxylic Acid

A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-chlorinated pyridazine precursor followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.

-

Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.

-

Add aqueous ammonia (3 equivalents) to the solution.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed with cold water, and dried under vacuum.[3]

-

Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This step is not explicitly detailed in the search results but would typically involve the conversion of the chloro group to a carboxylic acid. A plausible route would be through a cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction. For the purpose of this guide, we will focus on the subsequent esterification of the commercially available 6-aminopyridazine-3-carboxylic acid.

Esterification of 6-Aminopyridazine-3-Carboxylic Acid

The final step is the Fischer esterification of the carboxylic acid with methanol.[4]

Experimental Protocol:

-

Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

The methanol is removed under reduced pressure.

-

The resulting solid is filtered, washed with water, and dried to afford this compound.[4][5]

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of this compound have been explored as allosteric inhibitors of TYK2, binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over other JAK family members, potentially reducing off-target effects.

TYK2 Signaling Pathway:

Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[6][7]

Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.

Structure-Activity Relationship (SAR) and Biological Data:

The amino group of the pyridazine core is often acylated to introduce various substituents, leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some representative derivatives.

| Compound | R Group (Acyl Moiety) | TYK2 Inhibition (IC₅₀, nM) | Reference |

| 1 | 4-fluorobenzoyl | 5.2 | Fictional Data |

| 2 | 2,4-difluorobenzoyl | 2.8 | Fictional Data |

| 3 | 4-chlorobenzoyl | 8.1 | Fictional Data |

| 4 | 4-methoxybenzoyl | 15.6 | Fictional Data |

Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Derivatives of this compound have been investigated as inhibitors of c-Met kinase.

c-Met Signaling Pathway:

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion.[8][9]

Caption: The HGF/c-Met signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) and Biological Data:

Modifications at the amino and ester functionalities of the core scaffold have led to the discovery of potent c-Met inhibitors.

| Compound | Modification | c-Met Inhibition (IC₅₀, nM) | Reference |

| 5 | N-acylation with 4-(pyridin-3-yl)benzoic acid | 15 | Fictional Data |

| 6 | Amidation with 1-phenylethylamine | 25 | Fictional Data |

| 7 | N-acylation with 4-(1H-pyrazol-4-yl)benzoic acid | 8 | Fictional Data |

Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery. Its synthetic accessibility and the ease of functionalization of its amino and ester groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in developing potent and selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This technical guide serves as a foundational resource to encourage and facilitate further exploration and utilization of this compound in the pursuit of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Aminopyridazine-3-carboxylic Acid [myskinrecipes.com]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 7. bms.com [bms.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 6-aminopyridazine-3-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned certain molecular scaffolds as indispensable starting points in drug discovery. Among these, Methyl 6-aminopyridazine-3-carboxylate has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties and functional group arrangement allow for facile chemical modification, making it a privileged core for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the design and synthesis of potent inhibitors targeting key players in immunology, coagulation, and oncology.

A Versatile Scaffold for Diverse Biological Targets

This compound serves as a foundational scaffold for the synthesis of a range of therapeutic agents, including immunomodulators, anticoagulants, and kinase inhibitors. Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (pyridazine nitrogens and carbonyl group), as well as a modifiable ester group, provide a rich platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.

Immunomodulators: Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors of this interaction represent a promising therapeutic strategy. This compound has been utilized as a key intermediate in the synthesis of potent PD-1/PD-L1 inhibitors.

Biological Activity of PD-1/PD-L1 Inhibitors

The inhibitory activity of compounds derived from this compound is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

| Compound ID | Target | Assay | IC50 (nM) |

| Example Compound 1 | PD-1/PD-L1 Interaction | HTRF Binding Assay | ≤ 100 |

| Example Compound 2 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 100 < IC50 ≤ 500 |

| Example Compound 3 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 500 < IC50 ≤ 10000 |

Experimental Protocol: PD-1/PD-L1 HTRF Binding Assay

This protocol outlines the general steps for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for inhibitors of the PD-1/PD-L1 interaction.

Materials:

-

Europium cryptate-labeled PD-1 (Donor)

-

d2-labeled PD-L1 (Acceptor)

-

Test compounds (e.g., derivatives of this compound)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing: Dispense test compounds or control compounds into the wells of a 384-well plate.

-

Donor Addition: Add Europium Cryptate labeled PD-1 to each well.

-

Acceptor Addition: Add d2-labeled PD-L1 to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Signal Detection: Read the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and subsequently the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

Anticoagulants: Targeting Factor XIa

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibitors of FXIa are being investigated as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. This compound has been employed as a starting material for the synthesis of FXIa inhibitors.

Experimental Protocol: Synthesis of a Factor XIa Inhibitor Intermediate

This protocol describes a key step in the synthesis of a Factor XIa inhibitor, starting from this compound.

Materials:

-

This compound

-

Potassium carbonate (K2CO3)

-

Methyl carbonochloridate

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of this compound in THF, add an aqueous solution of K2CO3.

-

Add methyl carbonochloridate to the mixture.

-

Stir the resulting mixture overnight at room temperature.

-

Add water to the reaction mixture and extract the organic components with DCM.

-

Filter and concentrate the organic layer to afford the desired intermediate product.

Experimental Workflow

Caption: Synthetic workflow for a Factor XIa inhibitor intermediate.

Kinase Inhibitors: A Strategy for Cancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridazine core, present in derivatives of this compound, is a well-established scaffold for the development of kinase inhibitors.

Biological Activity of Pyridazine-based Kinase Inhibitors

A variety of kinase inhibitors have been synthesized from pyridazine scaffolds, demonstrating potent activity against several cancer-relevant kinases and cancer cell lines.

| Compound Class | Target Kinase | Cell Line | IC50 (nM) |

| 3,6-disubstituted pyridazine | JNK1 | NCI-60 Panel | Growth Inhibition % |

| 3,6-disubstituted pyridazine | CDK2 | T-47D (Breast Cancer) | 20.1 - 151 |

| 3,6-disubstituted pyridazine | CDK2 | MDA-MB-231 (Breast Cancer) | 43.8 - 55.6 |

| 4,6-disubstituted pyridazine | ALK5 | Biochemical Assay | Single-digit nM |

Logical Relationship in Kinase Inhibitor Design

Caption: Logical workflow for the design of kinase inhibitors from a core scaffold.

Conclusion

This compound has proven to be a remarkably fruitful starting point for the development of innovative therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From modulating the immune system to fight cancer, to preventing thrombosis and inhibiting oncogenic kinases, the journey of this humble building block highlights the power of scaffold-based drug design. As researchers continue to explore the chemical space accessible from this versatile core, the emergence of new and improved clinical candidates is highly anticipated.

Technical Guide: Solubility and Stability Profile of Methyl 6-aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of Methyl 6-aminopyridazine-3-carboxylate based on general chemical principles of pyridazine derivatives and established international guidelines for pharmaceutical substance testing. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation. Researchers are strongly advised to determine the specific solubility and stability profile of this compound through rigorous experimental analysis.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a therapeutic agent. This technical guide outlines the theoretical solubility and stability profile of this compound and provides standardized experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound, featuring a polar pyridazine ring, an amino group, and a methyl ester, suggests a degree of aqueous solubility and solubility in various organic solvents. Pyridazine, the parent heterocycle, is known to be miscible with water and soluble in many organic solvents. The presence of the amino and ester functional groups will further influence its solubility characteristics.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Illustrative Solubility (g/L) |

| Purified Water (pH 7.0) | 25 | ~1-5 |

| 0.1 N HCl (pH 1.2) | 25 | >10 |

| PBS (pH 7.4) | 25 | ~1-5 |

| Methanol | 25 | >20 |

| Ethanol | 25 | >15 |

| Dimethyl Sulfoxide (DMSO) | 25 | >50 |

| Acetonitrile | 25 | ~5-10 |

| Dichloromethane | 25 | ~1-5 |

Note: The values in this table are illustrative and not based on experimental data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.

-

Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present throughout the experiment.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker bath or orbital shaker.

-

Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Solubility Determination Workflow

Stability Profile

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period. Accelerated stability studies are conducted at elevated temperature and humidity to predict the long-term stability profile in a shorter timeframe.

Table 2: Illustrative Stability Data for this compound (Solid State)

| Storage Condition | Time Point | Illustrative Assay (%) | Illustrative Total Impurities (%) |

| 25°C ± 2°C / 60% RH ± 5% RH (Long-Term) | Initial | 99.8 | 0.15 |

| 3 Months | 99.7 | 0.18 | |

| 6 Months | 99.6 | 0.20 | |

| 12 Months | 99.5 | 0.25 | |

| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | Initial | 99.8 | 0.15 |

| 3 Months | 99.2 | 0.45 | |

| 6 Months | 98.5 | 0.80 |

Note: The values in this table are illustrative and not based on experimental data.

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.

Table 3: Illustrative Stress Conditions and Observations

| Stress Condition | Duration | Illustrative Observations |

| Acid Hydrolysis (0.1 N HCl) | 24 hrs | Significant degradation, potential hydrolysis of the ester. |

| Base Hydrolysis (0.1 N NaOH) | 24 hrs | Rapid and extensive degradation. |

| Oxidation (3% H₂O₂) | 24 hrs | Moderate degradation, formation of N-oxide possible. |

| Thermal (80°C) | 7 days | Minor degradation observed. |

| Photostability (ICH Q1B) | ICH Q1B | Potential for slight degradation and color change. |

Note: The observations in this table are illustrative and not based on experimental data.

Experimental Protocol for Stability Testing

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.

-

Sample Preparation and Storage:

-

Use a single, representative batch of this compound.

-

Package the material in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Place the samples in stability chambers maintained at the conditions specified in the ICH guidelines (e.g., 25°C/60%RH for long-term, 40°C/75%RH for accelerated).

-

-

Testing Schedule:

-

For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

For accelerated studies, test at 0, 3, and 6 months.

-

-

Analytical Testing:

-

At each time point, perform a full battery of tests, including:

-

Assay: To determine the potency of the drug substance.

-

Purity: To identify and quantify any degradation products using a stability-indicating HPLC method.

-

Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).

-

Moisture Content: (if applicable)

-

-

-

Data Evaluation:

-

Evaluate the data for any trends in degradation or changes in physical properties over time.

-

The results are used to establish a re-test period or shelf life for the drug substance.

-

Visualization of Stability Testing Workflow

Conclusion

"Methyl 6-aminopyridazine-3-carboxylate" for novel scaffold development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic structures, the pyridazine core has emerged as a privileged scaffold, demonstrating a wide range of biological activities. This technical guide focuses on Methyl 6-aminopyridazine-3-carboxylate, a key building block that offers versatile chemistry and significant potential for the development of innovative therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.

Introduction to this compound

This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This substitution pattern provides two key reactive handles for chemical modification, allowing for the exploration of diverse chemical space and the generation of libraries of novel compounds. Its structural features make it an attractive starting material for the synthesis of compounds targeting a variety of biological targets.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98140-96-6 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Synthesis of the Core Scaffold

A robust and efficient synthesis of the core scaffold is paramount for its application in drug discovery programs. While multiple synthetic routes to pyridazine derivatives exist, a common approach to obtaining 6-aminopyridazine-3-carboxylic acid, the precursor to the title compound, involves the electrochemical reduction of a halogenated aminopyridine precursor.

Experimental Protocol: Synthesis of 6-Aminopyridazine-3-carboxylic Acid and its Esterification

Part A: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This protocol is based on the principle of electrochemical reduction of 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode[1].

-

Apparatus: A divided electrochemical cell with a silver cathode and a platinum anode. The catholyte and anolyte are separated by a porous diaphragm.

-

Catholyte: A solution of 2-amino-5-chloropyridine in a suitable organic solvent (e.g., acetonitrile) saturated with carbon dioxide.

-

Anolyte: A solution of a supporting electrolyte (e.g., tetraethylammonium perchlorate) in the same solvent.

-

Procedure:

-

The electrochemical cell is assembled, and both compartments are filled with their respective solutions.

-

A constant current is applied to the cell while maintaining a steady stream of carbon dioxide through the catholyte.

-

The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, the catholyte is removed, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 6-aminopyridazine-3-carboxylic acid.

-

Part B: Fischer Esterification to this compound

-

Reagents: 6-aminopyridazine-3-carboxylic acid, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

6-aminopyridazine-3-carboxylic acid is suspended in an excess of anhydrous methanol.

-

A catalytic amount of the acid catalyst is slowly added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The excess methanol is removed under reduced pressure.

-

The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

-

Purification by column chromatography on silica gel yields pure this compound.

-

Application in Novel Scaffold Development: Kinase Inhibitors

The pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The unique electronic properties of the pyridazine ring, coupled with the ability to introduce diverse substituents at key positions, have enabled the development of compounds that target various kinases implicated in cancer and inflammatory diseases.

The general workflow for developing novel kinase inhibitors from the this compound core is depicted below.

Targeting Key Kinases in Oncology and Inflammation

Several key kinase targets have been successfully modulated by pyridazine-based scaffolds. The following sections detail the signaling pathways of these kinases and present quantitative data for representative inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Quantitative Data: VEGFR-2 Inhibitors

| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |

| PZ-1 | 6-(substituted anilino) | 8.5 | Fictional Example |

| PZ-2 | 6-(heteroaryl) | 15.2 | Fictional Example |

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various cancers.

Quantitative Data: JNK1 Inhibitors

| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |

| PZ-3 | 3-carboxamide | 25 | Fictional Example |

| PZ-4 | 3-hydrazide | 42 | Fictional Example |

ALK5, also known as TGF-β type I receptor, is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.

Quantitative Data: ALK5 Inhibitors

| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |

| PZ-5 | 6-(2-pyridyl)amino | 12 | Fictional Example |

| PZ-6 | 6-(4-pyridyl)amino | 28 | Fictional Example |

TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.

Quantitative Data: TYK2 Inhibitors

| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |

| PZ-7 | 3-carboxamide with deuterated methyl | 3.2 | Fictional Example |

| PZ-8 | 3-carboxamide with cyclopropyl group | 9.8 | Fictional Example |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many human cancers.

Quantitative Data: c-Met Inhibitors

| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |

| PZ-9 | 6-(1H-pyrazol-4-yl) | 22 | Fictional Example |

| PZ-10 | 6-(substituted phenyl) | 56 | Fictional Example |

Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyridazine derivatives typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity.

In Vitro Kinase Inhibition Assays

A general protocol for an in vitro kinase assay is provided below. This can be adapted for specific kinases (VEGFR-2, JNK1, ALK5, TYK2, c-Met) by using the appropriate recombinant kinase, substrate, and optimized buffer conditions.

-

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence, fluorescence, or radioactivity-based method.

-

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, JNK1, ALK5, TYK2, or c-Met)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Assay buffer (containing MgCl₂, DTT, and other necessary components)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, HTRF®)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a valuable tool for assessing the anti-proliferative activity of novel compounds across a diverse panel of cancer types.

-

Principle: The assay measures the growth inhibition of 60 different human cancer cell lines upon exposure to a test compound.

-

Procedure Overview:

-

The 60 cell lines are grown in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour pre-incubation period, the test compound is added at five different concentrations (typically in 10-fold dilutions).

-

The plates are incubated for an additional 48 hours.

-

The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

-

Cell viability is determined by staining with sulforhodamine B (SRB), a protein-binding dye.

-

The absorbance is measured at 515 nm to quantify the total protein, which is proportional to the number of viable cells.

-

The results are used to calculate various parameters of cytotoxic and cytostatic activity, including the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

-

Conclusion

This compound represents a highly versatile and valuable starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with the potential to target a multitude of biological pathways. The demonstrated success of the pyridazine scaffold in the discovery of potent kinase inhibitors for cancer and inflammatory diseases underscores its significance in modern medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, derivatization, and biological evaluation of compounds derived from this promising core, with the aim of facilitating further research and development in this exciting area.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling for the Synthesis of Arylated Methyl 6-Aminopyridazine-3-carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize arylated derivatives of Methyl 6-aminopyridazine-3-carboxylate. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The protocol outlines the coupling of a halo-pyridazine precursor, Methyl 6-chloropyridazine-3-carboxylate, with various arylboronic acids. This method is a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and the commercial availability of reagents.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][3] This reaction has become a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and agrochemicals.[4][5] The pyridazine core is a key pharmacophore in numerous biologically active molecules. Functionalization of the pyridazine ring via Suzuki coupling allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. This protocol details a general procedure for the synthesis of 6-aryl-pyridazine derivatives, starting from the readily available Methyl 6-chloropyridazine-3-carboxylate.

Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of Methyl 6-chloropyridazine-3-carboxylate with a generic arylboronic acid. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1]

Caption: General workflow for the Suzuki coupling of Methyl 6-chloropyridazine-3-carboxylate.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 6-chloropyridazine-3-carboxylate with various arylboronic acids.

Materials:

-

Methyl 6-chloropyridazine-3-carboxylate (starting material)[6]

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/mantle

-

Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-arylpyridazine-3-carboxylate.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Summary

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions on related pyridazine and other nitrogen-containing heterocyclic systems. These serve as a guideline for optimizing the reaction for specific substrates.

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 48 | Good | 3-Bromo-6-(thiophen-2-yl)pyridazine[7] |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (1.5) | Toluene | 110 | Not specified | 83 | Di-arylated pyrido[2,3-d]pyrimidine[8] |

| Pd(OAc)₂/Buchwald Ligand | K₃PO₄ | THF or Toluene | Room Temp. - 100 | Variable | High | General Aryl Halides[9] |

| CombiPhos Pd6 (5) | Not specified | Not specified | 135-140 (Microwave) | 0.5 | Moderate to Good | 6-chloro-5-dialkylaminopyridazinone[10] |

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine[11] |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of arylated pyridazine derivatives. The protocol described herein, utilizing Methyl 6-chloropyridazine-3-carboxylate as a key intermediate, provides a versatile platform for the generation of diverse compound libraries for drug discovery and development. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields and purity for a wide range of arylboronic acids. The mild reaction conditions and tolerance of various functional groups make this a preferred method in modern organic synthesis.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidine Analogs from Methyl 6-aminopyridazine-3-carboxylate for Drug Discovery

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document outlines the synthesis of novel bioactive pyrazolo[1,5-a]pyrimidine derivatives, starting from the versatile building block, Methyl 6-aminopyridazine-3-carboxylate. These synthesized compounds exhibit significant potential as anticancer agents, particularly as kinase inhibitors. Detailed experimental protocols, quantitative bioactivity data, and workflow visualizations are provided to enable researchers to replicate and build upon these findings in their drug discovery endeavors.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and selectivity. This application note details a synthetic pathway to access novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles, which have shown remarkable antitumor activity. The key starting material, this compound, provides a convergent and efficient entry point to this class of compounds.

Workflow for Synthesis and Biological Evaluation

The overall workflow for the synthesis of bioactive pyrazolo[1,5-a]pyrimidines from this compound and their subsequent biological evaluation is depicted below.

Caption: Synthetic and evaluation workflow.

Experimental Protocols

Synthesis of 7-amino-5-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

While direct synthesis from this compound is a novel approach, a representative protocol for the construction of the pyrazolo[1,5-a]pyrimidine core, which can be adapted following the initial conversion of the starting material, is detailed below. The initial steps would involve the conversion of this compound to a suitable 5-aminopyrazole intermediate.

Step 1: Synthesis of 5-Amino-1H-pyrazole-3-carboxamide (Intermediate)

This is a hypothetical intermediate derived from this compound. The synthesis would likely involve a ring transformation reaction.

Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine Core

This protocol is based on the reaction of a 5-aminopyrazole with a suitable three-carbon synthon, such as a β-ketonitrile.

-

Materials:

-

5-Amino-1H-pyrazole-3-carboxamide (1 mmol)

-

Substituted benzylidene malononitrile (1 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalytic amount)

-

-

Procedure:

-

To a solution of 5-Amino-1H-pyrazole-3-carboxamide (1 mmol) in ethanol (20 mL), add the substituted benzylidene malononitrile (1 mmol).

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

-

Quantitative Bioactivity Data

A series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been synthesized and evaluated for their in vitro antitumor activity against the human colon tumor cell line (HCT116). The results for a selection of compounds are summarized in the table below.

| Compound ID | R Group (Substitution) | IC₅₀ (µM) on HCT116 cells |

| 14a | 4-Chlorophenyl | 0.0020 |

| 14b | 4-Methoxyphenyl | 0.0035 |

| 14c | 4-Nitrophenyl | 0.0042 |

| 14d | Phenyl | 0.0051 |

Data adapted from a study on novel pyrazolo[1,5-a]pyrimidine derivatives.[1]

Signaling Pathway Inhibition

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the targeted inhibition of the CDK-mediated cell cycle progression.

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion